N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
Descripción
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole moiety and linked via an ethylamino spacer to a benzamide group bearing a dimethylsulfamoyl substituent. The dimethylsulfamoyl group may enhance solubility and metabolic stability compared to simpler sulfonamide derivatives.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c1-24(2)29(27,28)15-6-4-14(5-7-15)18(26)20-10-9-19-16-12-17(22-13-21-16)25-11-3-8-23-25/h3-8,11-13H,9-10H2,1-2H3,(H,20,26)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHBTTOBAGOZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 380.49 g/mol. The structure consists of a benzamide core substituted with a dimethylsulfamoyl group and a pyrazole-pyrimidine moiety, which are known for their roles in various biological activities.
Structural Features
| Feature | Description |
|---|---|
| Benzamide Core | Provides structural stability and bioactivity |
| Dimethylsulfamoyl Group | Enhances solubility and bioavailability |
| Pyrazole-Pyrimidine Moiety | Imparts unique pharmacological properties |
Antimicrobial Properties
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antimicrobial agents. The pyrazole nucleus has been associated with antibacterial and antifungal activities due to its ability to disrupt microbial cell wall synthesis and function.
Case Study: Antibacterial Activity
A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating that compounds with similar structures exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs).
- Inhibition of COX Enzymes: Reduces the production of prostaglandins, leading to decreased inflammation.
- Impact on Cytokine Production: Modulates the release of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the substituents on the benzamide or pyrazole rings can significantly affect the biological activity. For instance, substituents that increase electron density tend to enhance antibacterial potency .
| Substituent Type | Effect on Activity |
|---|---|
| Electronegative Groups | Increase potency against bacterial strains |
| Alkyl Substituents | Enhance solubility and absorption |
Summary of Biological Activities
Recent literature reviews have compiled data on the biological activities of pyrazole derivatives, including this compound. The following table summarizes key findings:
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s closest analog in the provided evidence is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, Patent US12/036594). Key distinctions include:
- Core Heterocycle: The target compound uses a pyrimidine-pyrazole scaffold, whereas Example 53 incorporates a pyrazolo[3,4-d]pyrimidine fused with a chromenone (flavonoid-like) system.
- Substituents: The target compound’s dimethylsulfamoyl group contrasts with Example 53’s N-methylbenzenesulfonamide. The latter also includes fluorophenyl and chromenone moieties, which are absent in the target molecule.
- Molecular Weight : The target compound (estimated MW: 412.1 g/mol) is significantly smaller than Example 53 (MW: 589.1 g/mol), likely influencing pharmacokinetic properties such as tissue penetration and clearance.
Physicochemical Properties
Implications for Therapeutic Development
The target compound’s streamlined structure may offer advantages in synthetic scalability and pharmacokinetics over bulkier analogs like Example 53. However, the absence of fluorine and chromenone groups could limit its potency against specific kinase targets. Further studies comparing binding affinities (e.g., IC50 values) and selectivity profiles are critical to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
